molecular formula C19H17N5 B2658792 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-80-9

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2658792
CAS No.: 320417-80-9
M. Wt: 315.38
InChI Key: IXGTULHGHFRAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-phenyl-2-(3-pyridinyl)pyrimidine with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrimidine derivatives .

Scientific Research Applications

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    2-Arylaminopyrido[2,3-d]pyrimidin-7-ones: These compounds are inhibitors of protein tyrosine kinases.

    Pyrido[2,3-d]pyrimidin-5-ones: Used as phosphatidylinositol 3-kinase (PI3K) inhibitors.

Uniqueness

4-(Isopropylamino)-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-phenyl-6-(propan-2-ylamino)-2-pyridin-3-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13(2)22-19-16(11-20)17(14-7-4-3-5-8-14)23-18(24-19)15-9-6-10-21-12-15/h3-10,12-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGTULHGHFRAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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